

Spectroscopic Data of Methyl Glycinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl glycinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl glycinate**, an ester of the amino acid glycine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key spectroscopic data in tabular format, outlines detailed experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Chemical Structure and Properties

Methyl glycinate ($C_3H_7NO_2$) is the methyl ester of glycine, with a molecular weight of 89.0932 g/mol. [1][2][3][4] It is also known as glycine methyl ester. [2] The hydrochloride salt, **methyl glycinate hydrochloride** ($C_3H_8ClNO_2$), is a common and more stable form of this compound. [5]

Chemical Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl glycinate** and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **Methyl Glycinate Hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
~3.8	s	3H	-OCH ₃	D ₂ O
~3.5	s	2H	-CH ₂ -	D ₂ O

Note: Data is based on predicted spectra and typical values for similar structures. Precise shifts can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for **Methyl Glycinate** Hydrochloride

Chemical Shift (δ) ppm	Assignment	Solvent
~170	C=O	D ₂ O
~52	-OCH ₃	D ₂ O
~41	-CH ₂ -	D ₂ O

Note: Data is based on typical values for amino acid esters. The full spectrum can be viewed through various databases.[\[6\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Methyl Glycinate** Hydrochloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400	broad, medium	Overtone ν (C=O)
2682, 2628	medium	ν (N ⁺ -H)
1749	very strong	ν (C=O)
1259	very strong	ν asym(C-O-C)

Source: Experimental data obtained from KBr pellets.[\[7\]](#)

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Peaks for **Methyl Glycinate** (Electron Ionization)

m/z	Relative Intensity	Assignment
89	~20%	[M] ⁺ (Molecular Ion)
59	~10%	[M - CH ₂ O] ⁺
42	~100%	[C ₂ H ₂ O] ⁺ (Base Peak)
30	~40%	[CH ₂ NH ₂] ⁺

Source: NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **Methyl Glycinate** Hydrochloride
- Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)
- NMR tube (5 mm)
- Pipette and vial

Protocol:

- Sample Preparation: a. Weigh approximately 5-10 mg of **methyl glycinate** hydrochloride. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[8] c. Transfer the solution to a clean, dry 5 mm NMR tube.[8]

- Instrument Setup: a. Place the NMR tube in the spectrometer's spinner turbine and adjust the depth. b. Insert the sample into the NMR magnet.
- Data Acquisition: a. Lock the spectrometer onto the deuterium signal of the solvent. b. Shim the magnetic field to achieve homogeneity. c. Acquire the ^1H NMR spectrum using a standard single-pulse sequence. d. Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. For quantitative analysis, a gated decoupling sequence may be used.[\[9\]](#)
- Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). d. Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

- **Methyl Glycinate** Hydrochloride
- Potassium Bromide (KBr), FT-IR grade
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Protocol:

- Sample Preparation (KBr Pellet Method): a. Place a small amount of **methyl glycinate** hydrochloride and about 100 mg of dry KBr powder in an agate mortar. b. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[\[10\]](#) c. Transfer a portion of the powder to the pellet press die. d. Apply pressure to form a thin, transparent KBr pellet.[\[7\]](#)

- Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Record a background spectrum of the empty sample compartment. c. Record the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
- Data Analysis: a. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

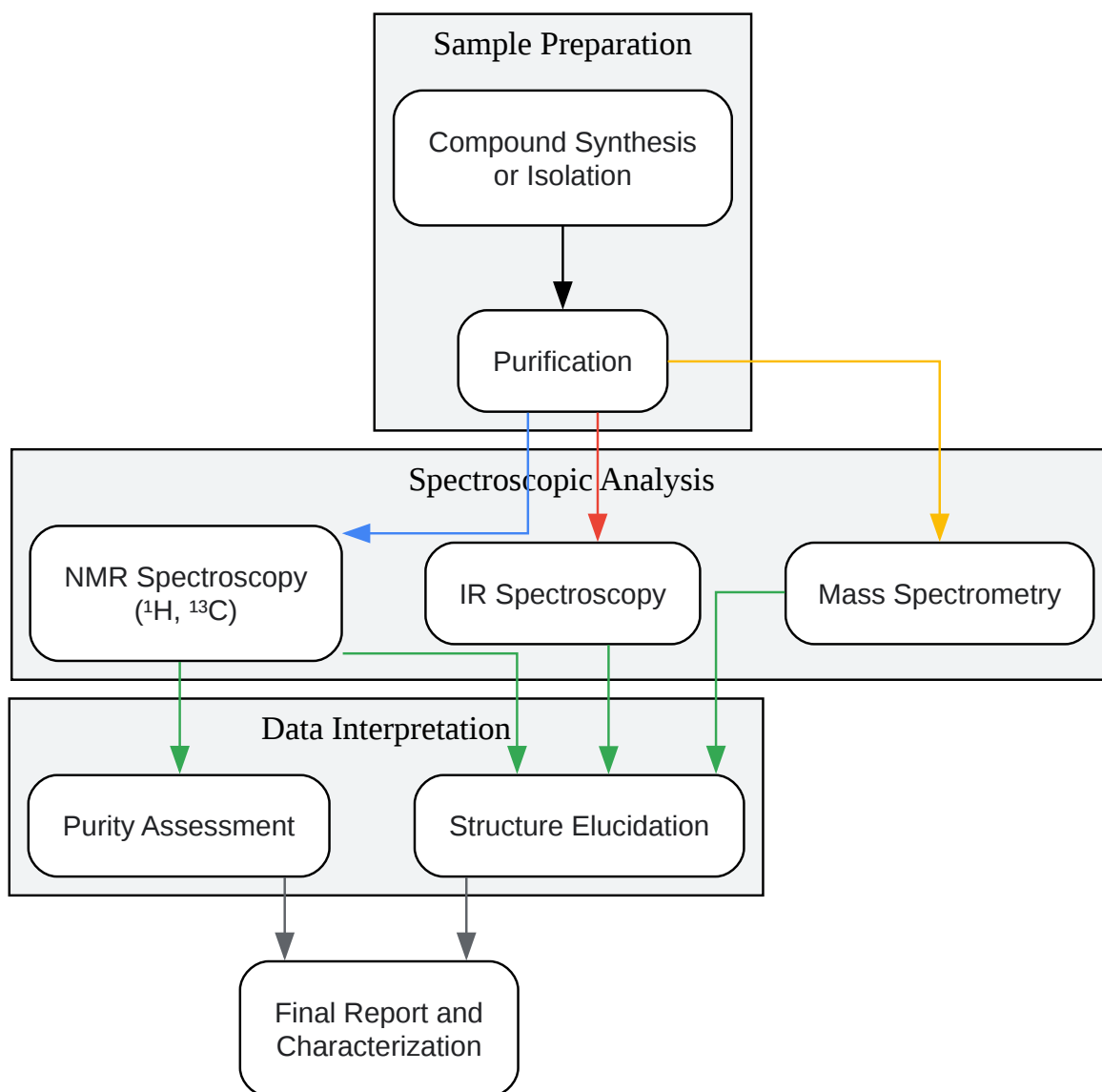
- **Methyl Glycinate**
- Volatile solvent (e.g., methanol, acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)

Protocol:

- Sample Preparation: a. Prepare a dilute solution of **methyl glycinate** in a suitable volatile solvent.
- Instrument Setup: a. Calibrate the mass spectrometer using a known standard. b. Set the parameters for the chosen ionization method (e.g., electron energy for EI, spray voltage for ESI).
- Data Acquisition: a. Introduce the sample into the mass spectrometer. For EI-MS, this is often done via a direct insertion probe or a gas chromatograph (GC). For ESI-MS, the sample is introduced via liquid chromatography (LC) or direct infusion. b. Acquire the mass spectrum over a suitable m/z range.
- Data Analysis: a. Identify the molecular ion peak to confirm the molecular weight. b. Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl glycinate**.



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- To cite this document: BenchChem. [Spectroscopic Data of Methyl Glycinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584228#methyl-glycinate-spectroscopic-data]

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